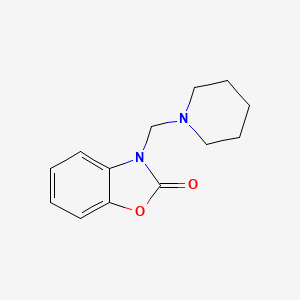
3-(1-piperidinylmethyl)-1,3-benzoxazol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-哌啶基甲基)-1,3-苯并恶唑-2(3H)-酮: 是一种杂环化合物,其特征在于苯并恶唑环与哌啶部分融合。
准备方法
合成路线和反应条件
3-(1-哌啶基甲基)-1,3-苯并恶唑-2(3H)-酮的合成通常包括以下步骤:
苯并恶唑环的形成: 苯并恶唑环可以通过邻氨基苯酚与羧酸或其衍生物在酸性条件下的环化反应合成。
哌啶部分的引入: 哌啶部分通过亲核取代反应引入。这涉及在回流条件下,在合适的碱(如氢化钠或碳酸钾)存在下,使苯并恶唑衍生物与哌啶反应。
工业生产方法
在工业环境中,3-(1-哌啶基甲基)-1,3-苯并恶唑-2(3H)-酮的生产可能涉及连续流动工艺,以提高产量和效率。使用自动化反应器和优化的反应条件可以显着降低生产成本和时间。
化学反应分析
反应类型
氧化: 该化合物可以进行氧化反应,尤其是在哌啶部分,导致形成 N-氧化衍生物。
还原: 还原反应可以针对苯并恶唑环,可能导致形成二氢苯并恶唑衍生物。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 通常使用锂铝氢化物或硼氢化钠等还原剂。
取代: 亲核取代反应通常使用氢化钠或碳酸钾等碱。
主要产物
氧化: 哌啶部分的 N-氧化衍生物。
还原: 二氢苯并恶唑衍生物。
取代: 根据所用亲核试剂的不同,各种取代衍生物。
科学研究应用
3-(1-哌啶基甲基)-1,3-苯并恶唑-2(3H)-酮在科学研究中有多种应用:
化学: 它用作合成更复杂分子的结构单元。
生物学: 该化合物因其潜在的生物活性而受到研究,包括抗菌和抗癌特性。
医学: 正在进行研究以探索其作为治疗各种疾病的治疗剂的潜力。
工业: 它用于开发新材料,以及作为合成其他有价值化合物的先驱。
作用机制
3-(1-哌啶基甲基)-1,3-苯并恶唑-2(3H)-酮的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。该化合物可能会抑制或激活这些靶标,导致一系列生化事件,最终导致其观察到的生物效应。确切的途径和分子靶标仍在研究中。
相似化合物的比较
类似化合物
- 3-(1-哌啶基甲基)-1,3-苯并恶唑
- 3-(1-吡咯烷基甲基)-1,3-苯并恶唑-2(3H)-酮
- 3-(1-吗啉基甲基)-1,3-苯并恶唑-2(3H)-酮
独特性
3-(1-哌啶基甲基)-1,3-苯并恶唑-2(3H)-酮的独特性在于其苯并恶唑环和哌啶部分的特定组合。这种结构赋予了独特的化学和生物特性,使其与其他类似化合物区分开来。
属性
分子式 |
C13H16N2O2 |
|---|---|
分子量 |
232.28 g/mol |
IUPAC 名称 |
3-(piperidin-1-ylmethyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C13H16N2O2/c16-13-15(10-14-8-4-1-5-9-14)11-6-2-3-7-12(11)17-13/h2-3,6-7H,1,4-5,8-10H2 |
InChI 键 |
FVZDNEBUKYUORU-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CN2C3=CC=CC=C3OC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-(3-{[(2-chloroanilino)carbonyl]amino}-4-methylphenyl)-N-(2-chlorophenyl)urea](/img/structure/B11546145.png)
![2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11546152.png)
![2,4-dibromo-6-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate](/img/structure/B11546155.png)
![4-(benzyloxy)-N'-[(E)-(2,6-dichlorophenyl)methylidene]benzohydrazide](/img/structure/B11546165.png)
![N-[(E)-(5-bromofuran-2-yl)methylidene]-4-methoxyaniline](/img/structure/B11546175.png)
![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(2-methylphenyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11546178.png)
![N,N'-(3,3'-dimethoxybiphenyl-4,4'-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide]](/img/structure/B11546188.png)
![4-bromo-2-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11546189.png)
![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methoxy]-2-oxoethyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate](/img/structure/B11546193.png)
![ethyl 3'-(3-chlorophenyl)-4-(4-chlorophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11546203.png)
![N'-(Heptan-4-ylidene)-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11546212.png)
![N-[(E)-(5-iodofuran-2-yl)methylidene]-2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-amine](/img/structure/B11546216.png)
![N-(2-{(2E)-2-[(3E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]hydrazinyl}-2-oxoethyl)-3,4,5-trimethoxybenzamide (non-preferred name)](/img/structure/B11546224.png)
acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B11546227.png)
